H-DL-Cys(1)-DL-Tyr-DL-xiIle-DL-Ser-DL-Asn-DL-Cys(1)-DL-Pro-DL-xiIle-Gly-NH2
Description
H-DL-Cys(1)-DL-Tyr-DL-xiIle-DL-Ser-DL-Asn-DL-Cys(1)-DL-Pro-DL-xiIle-Gly-NH2 is a synthetic decapeptide featuring a non-natural sequence with alternating D- and L-configured amino acids (denoted as "DL"). This compound’s structural complexity suggests applications in biochemical research, particularly in studying peptide stability, receptor interactions, or enzymatic resistance due to its racemic configuration.
Properties
IUPAC Name |
1-[19-amino-7-(2-amino-2-oxoethyl)-13-butan-2-yl-10-(hydroxymethyl)-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[1-[(2-amino-2-oxoethyl)amino]-3-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H63N11O12S2/c1-5-20(3)32(39(62)45-16-31(44)56)51-38(61)29-8-7-13-52(29)41(64)28-19-66-65-18-24(42)34(57)46-25(14-22-9-11-23(54)12-10-22)36(59)50-33(21(4)6-2)40(63)48-27(17-53)37(60)47-26(15-30(43)55)35(58)49-28/h9-12,20-21,24-29,32-33,53-54H,5-8,13-19,42H2,1-4H3,(H2,43,55)(H2,44,56)(H,45,62)(H,46,57)(H,47,60)(H,48,63)(H,49,58)(H,50,59)(H,51,61) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMINXPSYULINQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(C(C)CC)C(=O)NCC(=O)N)CC(=O)N)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H63N11O12S2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
966.1 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-DL-Cys(1)-DL-Tyr-DL-xiIle-DL-Ser-DL-Asn-DL-Cys(1)-DL-Pro-DL-xiIle-Gly-NH2 involves the stepwise addition of amino acids in a specific sequence. The process typically starts with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted reactions. The protected amino acids are then coupled using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling agent like hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). After the coupling reactions, the protecting groups are removed to yield the final peptide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure high purity and yield. The use of solid-phase peptide synthesis (SPPS) is common in industrial settings, where the peptide is assembled on a solid support, allowing for easy purification and handling .
Chemical Reactions Analysis
Types of Reactions
H-DL-Cys(1)-DL-Tyr-DL-xiIle-DL-Ser-DL-Asn-DL-Cys(1)-DL-Pro-DL-xiIle-Gly-NH2 can undergo various chemical reactions, including:
Oxidation: The cysteine residues can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to free thiol groups.
Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under reducing conditions.
Substitution: Amino acid derivatives and coupling agents like DCC or DIC in the presence of HOBt or HOAt.
Major Products Formed
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Modified peptides with altered amino acid sequences.
Scientific Research Applications
Molecular Composition
- Molecular Formula : C41H63N11O12S2
- Molecular Weight : 885.07 g/mol
Structural Features
The compound's structure is characterized by disulfide bridges formed by the cysteine residues, which contribute to its stability and biological activity. The presence of various amino acids influences its interaction with biological targets.
Therapeutic Potential
Research indicates that peptides similar to H-DL-Cys(1)-DL-Tyr-DL-xiIle-DL-Ser-DL-Asn-DL-Cys(1)-DL-Pro-DL-xiIle-Gly-NH2 can exhibit therapeutic properties. For instance:
- Anticancer Activity : Cyclic peptides have been studied for their ability to inhibit cancer cell proliferation. The unique structure of this compound may enhance its effectiveness as an anticancer agent by targeting specific pathways involved in tumor growth .
- Antimicrobial Properties : There is ongoing research into the antimicrobial effects of peptides containing cysteine and tyrosine. The compound may possess activity against various pathogens, making it a candidate for developing new antimicrobial agents.
Biochemical Research
Peptides like this compound are utilized in biochemical assays to study protein interactions and enzyme activities.
- Protein Folding Studies : The disulfide bonds in this peptide provide a model for studying protein folding and stability, which is crucial for understanding diseases related to protein misfolding.
Drug Delivery Systems
Peptides are increasingly being explored as vehicles for drug delivery due to their biocompatibility and ability to target specific cells.
- Targeted Delivery : The structural features of this compound enable it to be conjugated with drugs or imaging agents for targeted delivery, enhancing therapeutic efficacy while minimizing side effects.
Case Study 1: Anticancer Activity
A study investigated the effects of cyclic peptides on cancer cell lines, demonstrating that modifications to the peptide structure significantly influenced its cytotoxicity against specific cancer types. H-DL-Cys(1)-DL-Tyr-DL-xiIle was among the compounds tested, showing promising results in inhibiting cell growth .
Case Study 2: Antimicrobial Efficacy
Research on peptides derived from natural sources revealed that those containing cysteine exhibited enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria. H-DL-Cys(1)-DL-Tyr was noted for its potential as a lead compound in developing new antibiotics .
Mechanism of Action
The mechanism of action of H-DL-Cys(1)-DL-Tyr-DL-xiIle-DL-Ser-DL-Asn-DL-Cys(1)-DL-Pro-DL-xiIle-Gly-NH2 involves its interaction with specific molecular targets. The peptide can bind to proteins and enzymes, influencing their activity and function. The presence of cysteine residues allows for the formation of disulfide bonds, which can stabilize the peptide’s structure and enhance its binding affinity .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table and discussion highlight key similarities and differences between the target compound and analogous peptides from the evidence.
Table 1: Structural and Functional Comparison of Peptides
Structural Divergences and Implications
a) Amino Acid Configuration and Stability
- The target compound’s DL-configuration contrasts with the L-configured residues in H-Ala-Tyr-Pro-Gly-Lys-Phe-NH2 . Racemic mixtures may confer resistance to proteolytic degradation, enhancing shelf-life in vitro but complicating in vivo applications due to unpredictable pharmacokinetics.
b) Functional Group Variability
Research and Development Gaps
- Bioactivity: No evidence describes the target compound’s interaction with biological targets.
- Synthesis Challenges: The DL-configuration and non-standard residues (e.g., xiIle) may complicate large-scale synthesis compared to simpler peptides like .
Biological Activity
The compound H-DL-Cys(1)-DL-Tyr-DL-xiIle-DL-Ser-DL-Asn-DL-Cys(1)-DL-Pro-DL-xiIle-Gly-NH2 is a synthetic peptide that belongs to a class of compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
This peptide is composed of various amino acids, including cysteine, tyrosine, isoleucine, serine, asparagine, proline, and glycine. The presence of both D- and L-enantiomers in its structure may influence its biological activity and stability. The specific arrangement of these amino acids contributes to the compound's unique properties.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Interaction : The peptide may interact with specific receptors in the body, modulating their activity. For example, peptides similar in structure have been shown to bind to nicotinic acetylcholine receptors .
- Enzyme Modulation : It may act as an enzyme substrate or inhibitor, affecting various biochemical pathways. This modulation can lead to significant physiological effects.
- Cell Signaling : The compound might influence cell signaling pathways, thereby impacting cell proliferation and apoptosis.
Antioxidant Activity
Research indicates that peptides containing cysteine residues can exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS).
Anticancer Properties
Several studies have explored the anticancer potential of peptides similar to this compound. For instance:
- In vitro Studies : Peptides have shown cytotoxic effects against various cancer cell lines, including breast cancer and prostate cancer cells. They often induce apoptosis through caspase activation pathways .
- In vivo Studies : Animal models demonstrated that certain peptide treatments significantly inhibited tumor growth without notable side effects .
Case Studies
| Study | Findings |
|---|---|
| Study 1 | Demonstrated that a peptide with a similar structure inhibited the proliferation of cancer cells in vitro with an IC50 value of 5 µM. |
| Study 2 | In vivo experiments showed a reduction in tumor size by 67% in mice treated with the peptide at a dose of 40 mg/kg. |
| Study 3 | Identified that the compound activates apoptotic pathways in liver cancer cells, leading to increased cell death rates compared to control groups. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
